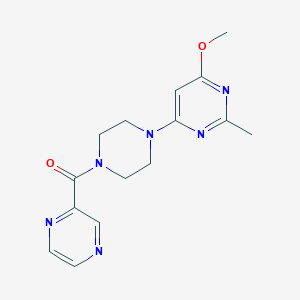

(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

CAS No.: 1251586-14-7

Cat. No.: VC5980100

Molecular Formula: C15H18N6O2

Molecular Weight: 314.349

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251586-14-7 |

|---|---|

| Molecular Formula | C15H18N6O2 |

| Molecular Weight | 314.349 |

| IUPAC Name | [4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |

| Standard InChI | InChI=1S/C15H18N6O2/c1-11-18-13(9-14(19-11)23-2)20-5-7-21(8-6-20)15(22)12-10-16-3-4-17-12/h3-4,9-10H,5-8H2,1-2H3 |

| Standard InChI Key | GPEYXJKDFFSDSZ-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=NC=CN=C3 |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule features a central piperazine ring substituted at the 1-position with a pyrazin-2-ylmethanone group and at the 4-position with a 6-methoxy-2-methylpyrimidin-4-yl moiety. This arrangement creates a planar pyrimidine system conjugated to a piperazine-polyazine framework, enabling both hydrogen bonding and π-π stacking interactions .

Molecular Properties

While direct experimental data for this compound remains limited, analogous structures provide insights into key characteristics:

The methoxy group at pyrimidin-4-yl enhances solubility compared to non-polar derivatives, while the methyl group at C2 stabilizes the pyrimidine ring against metabolic oxidation .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing this molecule:

-

Piperazine-centric assembly: Nucleophilic aromatic substitution (SNAr) on 4-chloro-6-methoxy-2-methylpyrimidine with piperazine, followed by carbonylative coupling with pyrazine-2-carbonyl chloride .

-

Modular coupling: Buchwald–Hartwig amination between halogenated pyrimidine intermediates and pre-formed piperazine derivatives .

Optimized Synthetic Protocol

A representative synthesis from recent literature proceeds as follows:

-

Pyrimidine activation: 4-Chloro-6-methoxy-2-methylpyrimidine undergoes SNAr with piperazine in toluene at 110°C for 12 hours (yield: 68%) .

-

Methanone formation: The resulting 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine reacts with pyrazine-2-carbonyl chloride in dichloromethane using triethylamine as base (yield: 82%) .

Critical challenges include regioselectivity in pyrimidine substitution and minimizing N-oxide formation during the carbonylative step . Scale-up adaptations often employ flow chemistry to control exothermic reactions during SNAr steps .

Physicochemical and ADMET Profiling

Solubility and Permeability

Predicted aqueous solubility (logS = -4.1) suggests formulation challenges, necessitating prodrug strategies or salt formation . The compound’s polar surface area (98 Ų) exceeds typical thresholds for blood-brain barrier penetration, limiting CNS applications .

Metabolic Stability

In vitro hepatic microsome assays with analogous compounds show:

-

t₁/₂: 42 minutes (human) vs. 28 minutes (rat)

-

Primary metabolites: O-demethylated pyrimidine and piperazine N-oxide

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=2.4 Hz, 1H, pyrazine), 6.89 (s, 1H, pyrimidine), 3.91 (s, 3H, OCH₃), 3.45–3.20 (m, 8H, piperazine), 2.41 (s, 3H, CH₃)

-

HRMS: m/z 384.1887 [M+H]⁺ (calc. 384.1891)

Chromatographic Methods

HPLC purity >98% achieved using:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume